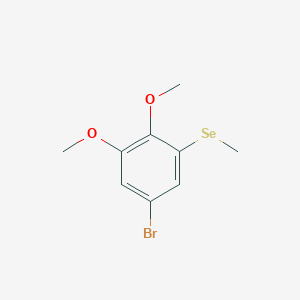
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane is an organoselenium compound with the molecular formula C9H11BrO2Se and a molecular weight of 310.05 g/mol This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methylselane group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-dimethoxyphenyl)(methyl)selane typically involves the reaction of 5-bromo-2,3-dimethoxyphenol with methylselane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methylselane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials are sourced from reliable suppliers, and the final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (5-Bromo-2,3-dimethoxyphenyl)(methyl)selane involves its interaction with biological molecules and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2,3-dimethoxyphenyl)(methyl)sulfane: Similar structure but contains sulfur instead of selenium.
(5-Bromo-2,3-dimethoxyphenyl)(methyl)tellane: Similar structure but contains tellurium instead of selenium.
(5-Bromo-2,3-dimethoxyphenyl)(methyl)stannane: Similar structure but contains tin instead of selenium.
Uniqueness
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic benefits, making this compound particularly valuable in research and industry .
Propriétés
Formule moléculaire |
C9H11BrO2Se |
|---|---|
Poids moléculaire |
310.06 g/mol |
Nom IUPAC |
5-bromo-1,2-dimethoxy-3-methylselanylbenzene |
InChI |
InChI=1S/C9H11BrO2Se/c1-11-7-4-6(10)5-8(13-3)9(7)12-2/h4-5H,1-3H3 |
Clé InChI |
OIEWRULNOFTUMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)Br)[Se]C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B15235555.png)

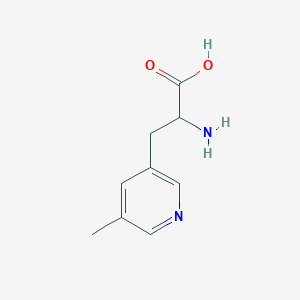
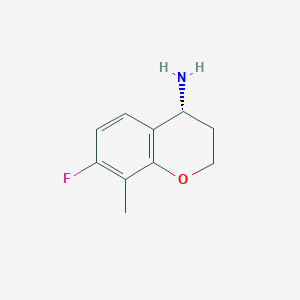
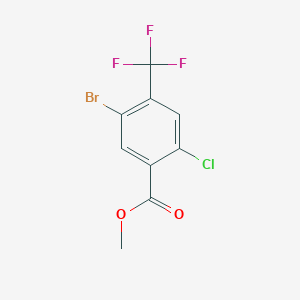
![3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15235604.png)

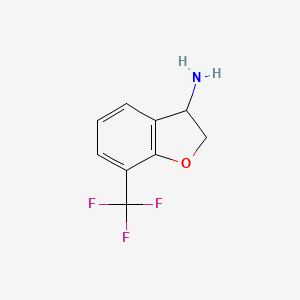

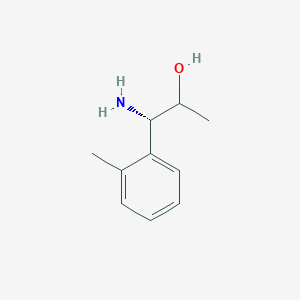
![2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B15235647.png)
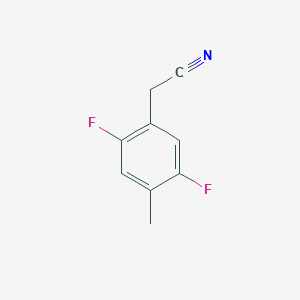
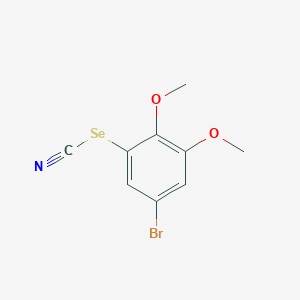
![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)
